N-cyclohexyl-2-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-9-13(10-8-12)11-15(17)16-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRYRDIRPVSKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-methylphenyl)acetamide typically involves the reaction of cyclohexylamine with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-cyclohexyl-2-(4-methylphenyl)acetamide is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are categorized based on substituent variations:
Key Observations :
Physicochemical Properties
Comparative data for selected analogs:
*Estimated based on structural similarity.
Key Trends :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-cyclohexyl-2-(4-methylphenyl)acetamide to improve yield and purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of the cyclohexylamine and 4-methylphenylacetic acid derivatives. Key parameters include temperature control (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., dichloromethane or tetrahydrofuran). Catalysts like HOBt/EDCI or DCC can enhance coupling efficiency. Post-synthesis purification via column chromatography or recrystallization improves purity .
Q. What spectroscopic methods are most effective for confirming the structural integrity of This compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H NMR confirms proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm, aromatic protons at δ 7.1–7.3 ppm). ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and aromatic carbons.
- IR Spectroscopy: Stretching frequencies for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups.
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₁NO) .
Q. How can researchers assess the solubility and stability of This compound under varying experimental conditions?
- Methodological Answer: Solubility is tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve HPLC monitoring of degradation under acidic/basic conditions (pH 2–12) or elevated temperatures (40–80°C). Accelerated stability protocols (e.g., 40°C/75% RH for 4 weeks) predict shelf-life .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition or receptor binding?
- Methodological Answer:
- Biochemical Assays: Fluorescence-based assays (e.g., fluorescence polarization) measure binding affinity to target enzymes (e.g., kinases). IC₅₀ values are determined via dose-response curves.
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS).
- Surface Plasmon Resonance (SPR): Provides real-time kinetics (kₐₙ, kₒff) for receptor interactions .
Q. How can computational methods predict This compound’s interactions with biological targets?
- Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses in target active sites (e.g., COX-2 or EGFR kinases).
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulate ligand-receptor stability over 50–100 ns trajectories.
- QSAR Modeling: Predicts activity against related targets using descriptors like logP, polar surface area .
Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer:
- Standardized Protocols: Replicate assays under identical conditions (pH, temperature, buffer).
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets from independent studies.
- Orthogonal Validation: Confirm activity via alternative assays (e.g., enzymatic vs. cell-based) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of This compound derivatives?
- Methodological Answer:
- Scaffold Modifications: Synthesize analogs with substituent variations (e.g., halogenation of the 4-methylphenyl group).
- Pharmacophore Mapping: Identify critical binding motifs (e.g., cyclohexyl hydrophobicity, amide H-bond donors).
- 3D-QSAR: CoMFA or CoMSIA models correlate structural features with activity trends .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
